molecular formula C23H23N5O4 B14979780 N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide

N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B14979780
M. Wt: 433.5 g/mol
InChI Key: NENOXZSOVDLGKE-UHFFFAOYSA-N
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Description

N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that features a benzodioxole core, a morpholine ring, and a pyrimidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical sciences due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole core, followed by the introduction of the pyrimidine and morpholine groups through nucleophilic substitution and amination reactions. The final step involves the formation of the carboxamide linkage under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines and other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are typically controlled to favor the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole derivatives and pyrimidine-containing molecules. Examples are:

    Momelotinib: A pyrimidine-based compound with similar structural features.

    Morpholin-4-ium derivatives: Compounds containing the morpholine ring.

Uniqueness

N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H23N5O4

Molecular Weight

433.5 g/mol

IUPAC Name

N-[4-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C23H23N5O4/c1-15-12-21(27-23(24-15)28-8-10-30-11-9-28)25-17-3-5-18(6-4-17)26-22(29)16-2-7-19-20(13-16)32-14-31-19/h2-7,12-13H,8-11,14H2,1H3,(H,26,29)(H,24,25,27)

InChI Key

NENOXZSOVDLGKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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